

Application Notes and Protocols for JB061 in In-Vivo Cardiac Function Studies

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Compound of Interest

Compound Name: JB061

Cat. No.: B10857308

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Introduction

JB061 is a novel small molecule inhibitor of the β -cardiac myosin heavy chain, demonstrating significant potential for the modulation of cardiac contractility. As a member of the 4-hydroxycoumarin class of compounds, **JB061** exhibits selectivity for cardiac myosin over skeletal and smooth muscle myosins, making it a promising candidate for targeted therapeutic applications in cardiovascular diseases characterized by hypercontractility, such as hypertrophic cardiomyopathy (HCM). These application notes provide a comprehensive overview of **JB061**, including its mechanism of action, and offer detailed protocols for its investigation in in-vivo models of cardiac function.

Mechanism of Action

JB061 is an allosteric inhibitor of cardiac myosin II. It targets the myosin ATPase activity, which is a critical step in the cross-bridge cycling that powers muscle contraction. By inhibiting the hydrolysis of ATP, **JB061** reduces the number of active myosin heads available to bind to actin, thereby decreasing the force of contraction. This mechanism of action effectively reduces myocardial hypercontractility without directly affecting intracellular calcium concentrations, a common mechanism of older inotropic agents that can be associated with adverse effects.

The development of cardiac myosin inhibitors represents a targeted therapeutic strategy for conditions like hypertrophic cardiomyopathy, where excessive contractility leads to dynamic

obstruction of the left ventricular outflow tract.[\[1\]](#)

Data Presentation

The following table summarizes the key in-vitro inhibitory characteristics of **JB061** and related compounds. This data is essential for dose-range finding in subsequent in-vivo studies.

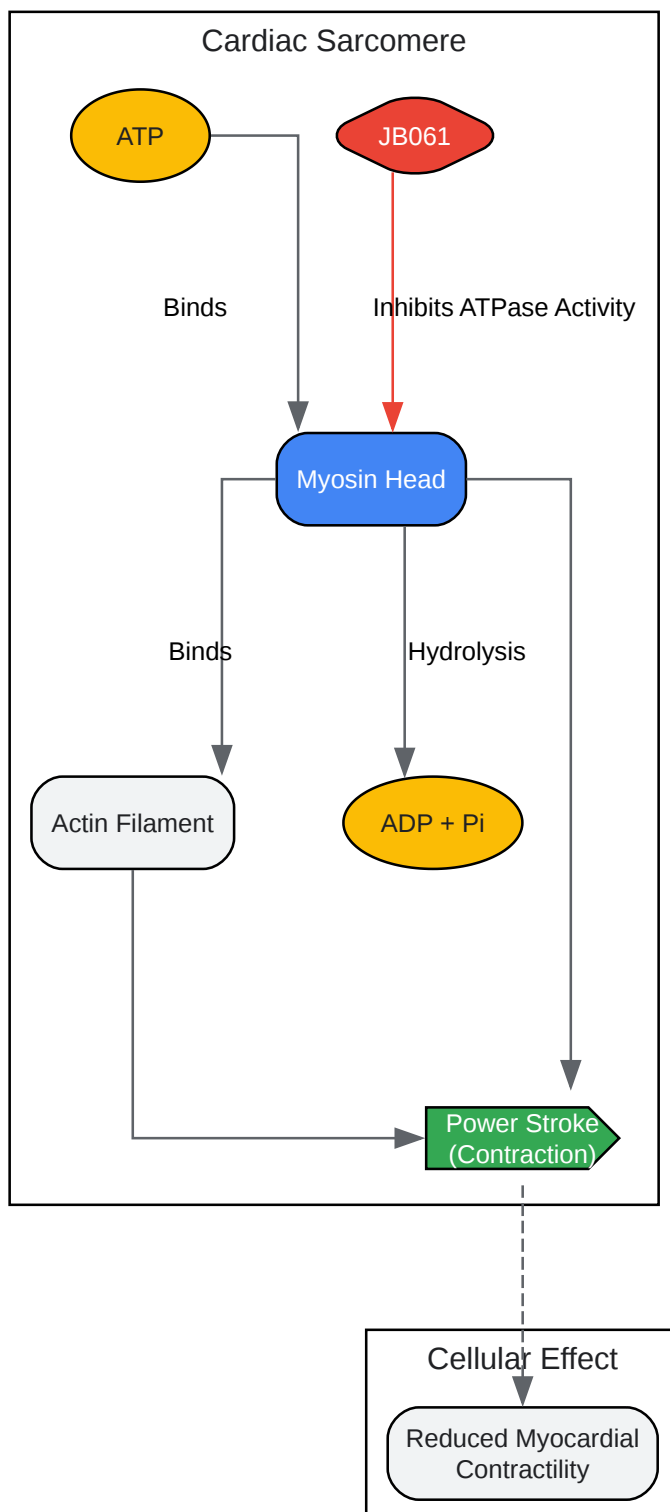
| Compound | Target Myosin Isoform | IC50 (μM) | Selectivity vs. Skeletal Myosin | Reference |
|----------|-----------------------|-----------------------------|---------------------------------|---------------------|
| JB061 | Cardiac | Data not publicly available | Cardiac-selective | [2] |
| JB069 | Cardiac | Data not publicly available | Cardiac-selective | [2] |
| JB060 | Skeletal | Data not publicly available | Skeletal-selective | [2] |
| JB062 | Skeletal | Data not publicly available | Skeletal-selective | [2] |

Note: Specific IC50 values for **JB061** are not yet published in the public domain. Researchers should perform in-vitro ATPase assays to determine potency before proceeding with in-vivo studies.

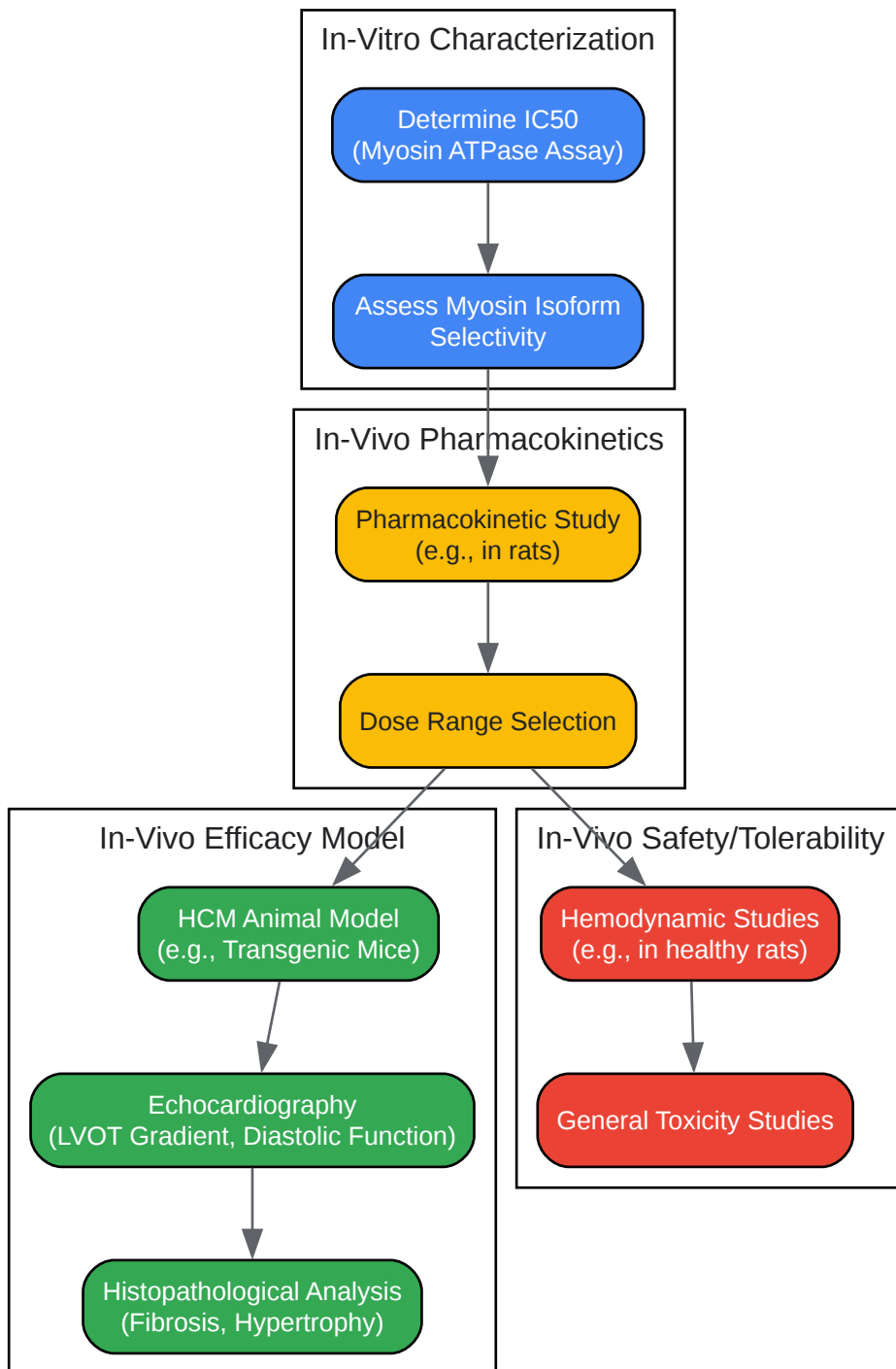
Signaling Pathway

The signaling pathway affected by **JB061** is central to myocyte contraction. The diagram below illustrates the mechanism of action of **JB061** in the context of the cardiac sarcomere.

Mechanism of Action of JB061 in Cardiac Myocytes



Preclinical In-Vivo Evaluation Workflow for JB061

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References

- 1. Generation of human vascularized and chambered cardiac organoids for cardiac disease modelling and drug evaluation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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